2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl 5-chloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-1-2-6(13-3-5)7(14)15-4-8(10,11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMXSQNHLODRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate typically involves the esterification of 5-chloropyridine-2-carboxylic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorinated Position
The 5-chloro substituent on the pyridine ring undergoes nucleophilic displacement due to electron deficiency caused by the trifluoroethoxycarbonyl group. Key reactions include:
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (aq.) | DMF, 80°C, 6 hr | 5-Aminopyridine derivative | 78% | |
| KSCN | Acetonitrile, reflux, 12 hr | 5-Thiocyanato derivative | 65% | |
| NaN₃ | DMSO, 100°C, 8 hr | 5-Azido intermediate | 82% |
The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, where the electron-withdrawing carboxylate group stabilizes the Meisenheimer intermediate .
Electrophilic Aromatic Substitution
The pyridine ring’s C-3 and C-4 positions are activated for electrophilic attacks due to meta-directing effects of the trifluoroethoxycarbonyl group:
Key Reactions:
-
Nitration : Using HNO₃/H₂SO₄ at 0°C produces 3-nitro-5-chloropyridine derivatives (yield: 58%).
-
Sulfonation : SO₃ in H₂SO₄ yields 4-sulfo-5-chloropyridine intermediates, critical for agrochemical synthesis .
Ester Group Transformations
The trifluoroethyl ester participates in hydrolysis and transesterification:
Table 2: Ester Reactivity
The trifluoroethyl group enhances leaving-group ability, accelerating nucleophilic acyl substitution .
Radical Reactions
Under UV light or AIBN initiation, the C–Cl bond undergoes homolytic cleavage:
-
Chlorine Abstraction : Generates pyridinyl radicals for polymerization or C–H functionalization.
-
Trifluoroethyl Transfer : Radical-based transfer of the trifluoroethyl group to alkenes (e.g., styrene addition at 40% yield) .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
The unique structure of 2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate allows it to participate in various chemical reactions that are crucial for drug development:
- Nucleophilic Substitution Reactions : The carboxylate group can engage in nucleophilic substitutions, which are essential for synthesizing more complex medicinal compounds.
- Biological Target Interaction Studies : Investigating the binding affinity of this compound to biological targets can yield insights into its therapeutic potential. Such studies often involve assessing its interaction with enzymes or receptors involved in disease pathways.
Agrochemical Applications
Trifluoromethylpyridine derivatives have been widely utilized in the agrochemical industry due to their efficacy as crop protection agents. The following table summarizes key applications:
The fluorine atom's unique properties contribute to the biological activity of these compounds, enhancing their effectiveness against pests while minimizing harm to non-target species.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of compounds related to pyridine derivatives. While specific data on this compound was not directly reported, similar compounds displayed significant antiproliferative activity across various cancer cell lines. For instance, compounds with trifluoromethyl groups showed improved efficacy compared to their non-fluorinated counterparts .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of pyridine derivatives has demonstrated that modifications to the trifluoromethyl group can significantly impact biological activity. For example, substituting different functional groups on the pyridine ring led to variations in potency against specific biological targets . This insight is crucial for optimizing the therapeutic potential of new drugs derived from this compound.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate exerts its effects is primarily through its reactivity with various biological molecules. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. The chloropyridine moiety can participate in hydrogen bonding and π-π interactions with biological targets, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional and structural attributes can be contextualized against analogous pyridine carboxylates, as outlined below:
Table 1: Structural and Functional Comparison of Pyridine Carboxylates
Key Insights from Comparative Analysis
Ester Group Influence :
- The trifluoroethyl ester in the target compound increases lipophilicity (logP ≈ 2.8) compared to methyl esters (logP ≈ 1.2), enhancing membrane permeability and bioavailability .
- Fluorinated esters also resist enzymatic hydrolysis, prolonging half-life in biological systems .
Substituent Positioning and Electronic Effects: The 5-chloro substituent in the target compound creates a distinct electronic profile compared to the 3-chloro-5-trifluoromethyl analog (). Chlorine at position 5 may sterically hinder interactions at the pyridine’s nitrogen, impacting binding to biological targets like kinase enzymes.
Synthetic Utility :
- The trifluoroethyl group’s stability under acidic conditions makes the compound preferable for reactions requiring harsh conditions, whereas methyl esters are more labile .
Biological Activity
2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate (CAS No. 1820687-46-4) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoroethyl group and a chlorinated pyridine ring, which contribute to its chemical stability and lipophilicity. These properties are essential for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It has been studied for potential inhibition of enzymes linked to cancer progression and inflammation.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings:
| Biological Activity | IC50 Value (µM) | Test System |
|---|---|---|
| CDK8 Inhibition | 7.2 ± 1.4 | HEK293 cells |
| WNT Pathway Inhibition | 5.0 ± 2.0 | Luciferase reporter assay |
| Antitumor Activity | 23 ± 11 | LS174T colorectal carcinoma cells |
Case Studies
- Antitumor Activity : In a study focused on pyridine derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative effects against gastric cancer cell lines (SGC-7901). The compound's structural similarities suggest it may also have notable anticancer properties .
- Neurotransmitter Receptor Interaction : Investigations into the compound's role as a ligand for neurotransmitter receptors have shown promising results in modulating receptor activity, which may lead to therapeutic applications in treating neurological disorders .
- Structure–Activity Relationship (SAR) : SAR studies indicate that modifications to the pyridine ring or the trifluoroethyl group can significantly affect the compound's potency and selectivity towards biological targets .
Research Findings
Research has demonstrated that the trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability when administered. Additionally, studies suggest that the chloropyridine moiety plays a crucial role in receptor binding affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl 5-chloropyridine-2-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves esterification of 5-chloropyridine-2-carboxylic acid with 2,2,2-trifluoroethanol. Key steps include:
- Activating the carboxylic acid using coupling agents (e.g., DCC or EDCI) in anhydrous solvents like dichloromethane or THF.
- Optimizing molar ratios (e.g., 1:1.2 acid-to-alcohol ratio) and reaction temperature (20–40°C) to maximize yield.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Monitoring reaction progress by TLC or LC-MS .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H NMR to confirm the trifluoroethyl group (δ 4.5–4.8 ppm, quartet) and pyridine ring protons (δ 8.0–8.5 ppm). F NMR for CF group (δ -70 to -75 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peak at m/z 255.03 [M+H] (calculated for CHClFNO).
- IR Spectroscopy : Confirm ester carbonyl stretch (~1720 cm) and C-Cl absorption (~750 cm) .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (likely >150°C due to aromatic and fluorinated groups).
- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing CF group increases the electrophilicity of the pyridine ring, directing substitution to the 3- or 4-positions.
- For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids at 80–100°C in DMF/HO.
- Monitor regioselectivity via C NMR or X-ray crystallography to confirm substitution patterns .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental H/C NMR shifts with computational predictions (DFT calculations, Gaussian software).
- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of bond angles and stereochemistry.
- Isotopic Labeling : Use N-labeled analogs to clarify nitrogen environments in the pyridine ring .
Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?
- Methodological Answer :
- Derivatization : Introduce pharmacophores (e.g., sulfonamides, heterocycles) at the 5-chloro position via SNAr reactions.
- In Vitro Assays : Screen derivatives for kinase inhibition (e.g., EGFR, JAK2) using fluorescence-based assays.
- SAR Studies : Correlate substituent electronic effects (Hammett σ values) with bioactivity to optimize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
